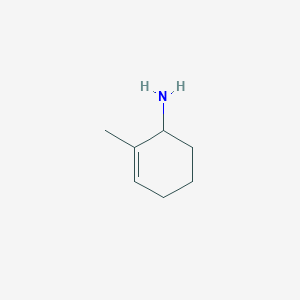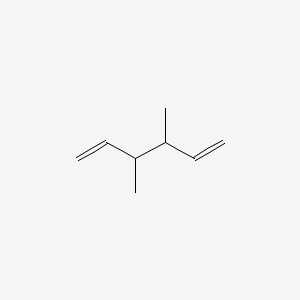
3,4-Dimethyl-1,5-hexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-1,5-hexadiene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1,5-hexadiene can be synthesized through various organic reactions. One common method involves the dehydrohalogenation of 3,4-dimethyl-1,5-dibromohexane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic dehydrogenation of suitable precursors under controlled conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethyl-1,5-hexadiene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can yield the corresponding saturated hydrocarbon.
Substitution: It can participate in electrophilic addition reactions, where halogens or other electrophiles add across the double bonds.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Halogens (e.g., Br2), acids (e.g., HCl)
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
3,4-Dimethyl-1,5-hexadiene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of diene reactivity and mechanisms of pericyclic reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It serves as an intermediate in the synthesis of various fine chemicals and polymers.
Mechanism of Action
The mechanism by which 3,4-Dimethyl-1,5-hexadiene exerts its effects depends on the specific reaction it undergoes. For example, in pericyclic reactions like the Cope rearrangement, the compound undergoes a [3,3]-sigmatropic shift, where the sigma bonds are rearranged through a concerted mechanism. This involves the formation of a cyclic transition state and the migration of substituents within the molecule.
Comparison with Similar Compounds
1,5-Hexadiene: Another diene with a similar structure but without the methyl groups at positions 3 and 4.
2,4-Hexadiene: A conjugated diene with double bonds at positions 2 and 4.
3,3-Dimethyl-1,5-hexadiene: A structural isomer with both methyl groups on the same carbon.
Uniqueness: 3,4-Dimethyl-1,5-hexadiene is unique due to the positioning of its methyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for studying the effects of substituents on diene chemistry.
Properties
CAS No. |
4894-63-7 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
3,4-dimethylhexa-1,5-diene |
InChI |
InChI=1S/C8H14/c1-5-7(3)8(4)6-2/h5-8H,1-2H2,3-4H3 |
InChI Key |
BKVALJGAKNDDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)
![4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13795672.png)
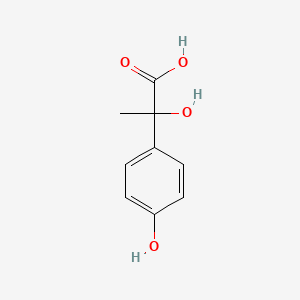

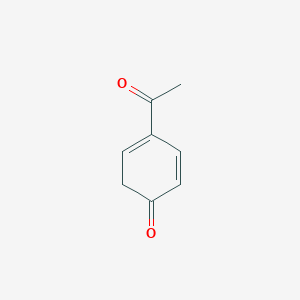
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
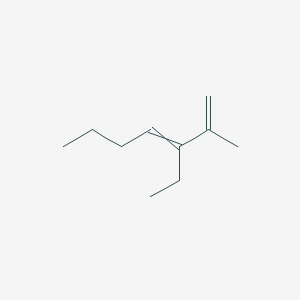
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)

![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
